5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile
Overview
Description
5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s unique structure, which includes bromine, chlorine, and a nitrile group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with a brominating agent in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolines.
Coupling Reactions: Formation of biaryl quinoline derivatives.
Scientific Research Applications
5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloroquinoline-3-carbonitrile
- 8-Methylquinoline-3-carbonitrile
- 4-Chloro-8-methylquinoline-3-carbonitrile
Uniqueness
5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. The methyl group at the 8-position also contributes to its distinct chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
5-bromo-4-chloro-8-methylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCMJXWTZCLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231206 | |
Record name | 5-Bromo-4-chloro-8-methyl-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-83-5 | |
Record name | 5-Bromo-4-chloro-8-methyl-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936497-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-8-methyl-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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